4-Isopropoxyphenyl isocyanate

Beschreibung

Overview of Isocyanate Chemistry in Contemporary Research

Isocyanate chemistry, a field that emerged in the mid-19th century, has become a cornerstone of modern polymer science and materials engineering. patsnap.com The discovery of isocyanates by Wurtz in 1848 laid the groundwork for what would become a revolutionary area of study. patsnap.compatsnap.com A significant turning point came in the 1930s with Otto Bayer's pioneering work in polyurethane synthesis, which led to the widespread commercialization of these versatile materials. patsnap.com

Contemporary research in isocyanate chemistry is driven by several key objectives. A primary goal is the development of safer and more sustainable isocyanate-based materials, including non-toxic alternatives and improved recyclability of polyurethane products. patsnap.com There is also a strong focus on understanding the complex reaction mechanisms of isocyanates at a molecular level to design more efficient and controlled polymerization processes. patsnap.com Furthermore, researchers are exploring the integration of isocyanates with other advanced materials, such as graphene and carbon nanotubes, to create high-performance composites and smart materials. patsnap.com The global isocyanate market continues to grow, largely due to the expanding applications of polyurethanes in industries like construction, automotive, and furniture. patsnap.comdoxuchem.com

Isocyanates are characterized by the functional group R−N=C=O. doxuchem.comwikipedia.org They are broadly classified into aromatic and aliphatic isocyanates, each offering distinct properties. doxuchem.compcimag.com The reactivity of the isocyanate group makes it susceptible to nucleophilic attack, most notably with alcohols to form urethanes (carbamates) and with amines to form ureas. wikipedia.orgrsc.org This reactivity is fundamental to the production of polyurethanes. doxuchem.com

Positioning of Aromatic Isocyanates within Synthetic Chemistry and Materials Science

Aromatic isocyanates are a significant class of compounds in synthetic chemistry and materials science, distinguished by the direct attachment of the highly reactive isocyanate group to an aromatic ring. gas-sensing.comtri-iso.com This structural feature imparts a high degree of reactivity, making them crucial building blocks for a wide array of polymers, most notably polyurethanes and polyureas. doxuchem.comgas-sensing.com

The most common aromatic isocyanates are toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). doxuchem.comgas-sensing.com These compounds are instrumental in the production of a vast range of materials, including flexible and rigid foams, elastomers, adhesives, and coatings. wikipedia.orggas-sensing.com The rapid reaction of aromatic isocyanates with polyols is a key characteristic that makes them essential in many manufacturing processes. gas-sensing.com

In materials science, the choice between aromatic and aliphatic isocyanates is dictated by the desired properties of the final product. Aromatic isocyanates provide excellent mechanical strength and flexibility. doxuchem.com However, they are susceptible to oxidation, which can lead to yellowing, making them less suitable for applications where color stability and UV resistance are critical. doxuchem.comgas-sensing.com Consequently, they are often utilized in indoor applications, primers, and elastomers where their performance benefits outweigh this limitation. tri-iso.com

The versatility of aromatic isocyanates extends to their use in creating thermoplastic elastomers and high-performance coatings. doxuchem.com Their ability to enhance the structural integrity of materials makes them indispensable in numerous industrial applications. doxuchem.com

Specific Relevance of 4-Isopropoxyphenyl Isocyanate in Scholarly Contexts

Structural Features and Their Implications for Reactivity Studies

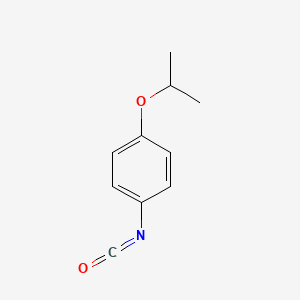

This compound, with the chemical formula C10H11NO2, is an organic compound featuring an isocyanate group and an isopropoxy group attached to a benzene (B151609) ring. cymitquimica.com The presence of the isopropoxy group (a methylethoxy group) influences the compound's chemical properties, including its solubility, reactivity, and stability. cymitquimica.com

The isocyanate group (-N=C=O) itself has a linear structure, and the carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. rsc.orgcrowdchem.net This makes it highly reactive towards nucleophiles. rsc.orgcrowdchem.net In the case of this compound, the aromatic ring further influences the reactivity of the isocyanate group. The electron-donating nature of the isopropoxy group at the para position can affect the electron density of the aromatic ring and, subsequently, the electrophilicity of the isocyanate carbon. This can modulate its reaction rates compared to unsubstituted phenyl isocyanate or those with electron-withdrawing substituents.

The structure of this compound makes it a valuable subject for reactivity studies, particularly in understanding how different substituents on the aromatic ring affect the kinetics and mechanisms of reactions involving the isocyanate group. These studies are crucial for designing polymers with specific properties.

Historical and Current Research Trajectories Involving the Compound

Historically, research involving isocyanates has been heavily focused on the development of polyurethanes. patsnap.compatsnap.com While major commodity isocyanates like MDI and TDI have dominated industrial applications, more specialized isocyanates such as this compound find their place in more niche academic and research-oriented applications.

Current research trajectories for isocyanates, in general, are moving towards more sustainable and environmentally friendly processes. patsnap.com This includes the development of bio-based isocyanates to reduce reliance on petrochemicals. patsnap.com While specific research on the large-scale bio-based production of this compound is not widely documented, the general trend in the field suggests a move in this direction for specialized isocyanates as well.

Furthermore, isocyanates are being increasingly utilized in multicomponent reactions (MCRs) to generate complex molecules of interest for fields like drug discovery and materials science. rsc.org The unique electronic properties conferred by the isopropoxy group make this compound a potentially interesting building block for creating novel chemical scaffolds through such reactions. Its use allows for the introduction of a specific lipophilic and sterically hindered group, which can be advantageous in tuning the properties of the resulting molecules.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 69342-45-6 |

| Molecular Formula | C10H11NO2 |

| Synonyms | 1-Isocyanato-4-(1-methylethoxy)benzene, 4-(1-Methylethoxy)phenyl isocyanate, Benzene, 1-isocyanato-4-(1-methylethoxy)- |

Source: cymitquimica.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isocyanato-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(2)13-10-5-3-9(4-6-10)11-7-12/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBWCIOPSWMAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559994 | |

| Record name | 1-Isocyanato-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69342-45-6 | |

| Record name | 1-Isocyanato-4-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69342-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isocyanato-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-4-isopropoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Investigations of 4 Isopropoxyphenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The core reactivity of 4-Isopropoxyphenyl isocyanate lies in the nucleophilic addition to the carbon-nitrogen double bond of the isocyanate group (-N=C=O). The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms renders the carbon atom highly electrophilic and thus a prime target for nucleophiles.

Reactions with Hydroxyl-Functionalized Compounds for Urethane (B1682113) Linkages

The reaction between an isocyanate and an alcohol results in the formation of a urethane (or carbamate) linkage. This reaction is a cornerstone of polyurethane chemistry. The general mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group. This is typically followed by a proton transfer to the nitrogen atom, resulting in the stable urethane bond.

The reactivity of the hydroxyl group is influenced by steric hindrance and electronic effects. Primary alcohols are generally more reactive than secondary alcohols, and tertiary alcohols are the least reactive. While specific kinetic data for the reaction of this compound with a wide range of alcohols is not extensively documented in readily available literature, the general principles of isocyanate reactivity apply. The reaction is often catalyzed by tertiary amines or organometallic compounds, such as dibutyltin dilaurate, which can significantly increase the reaction rate.

| Hydroxyl-Functionalized Reactant | General Product Structure | Anticipated Reaction Conditions |

|---|---|---|

| Primary Alcohol (e.g., Ethanol) | Ethyl N-(4-isopropoxyphenyl)carbamate | Room temperature to moderate heating, optional catalyst (e.g., tertiary amine, organotin) |

| Secondary Alcohol (e.g., Isopropanol) | Isopropyl N-(4-isopropoxyphenyl)carbamate | Moderate heating, often requires a catalyst for practical rates |

| Phenol (B47542) | Phenyl N-(4-isopropoxyphenyl)carbamate | Higher temperatures, often requires a catalyst |

| Diol (e.g., Ethylene Glycol) | Polyurethane | Bulk or solution polymerization, often with a catalyst |

Reactions with Amine Functional Groups for Urea (B33335) Formation

The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. This reaction is generally much faster than the corresponding reaction with alcohols and typically does not require a catalyst. The high nucleophilicity of the amine nitrogen facilitates a rapid attack on the isocyanate carbon.

This facile reaction is the basis for the synthesis of polyureas, where a diisocyanate is reacted with a diamine. The resulting polymers are known for their excellent mechanical properties and chemical resistance.

| Amine Reactant | General Product Structure | Typical Reaction Conditions |

|---|---|---|

| Primary Aliphatic Amine (e.g., n-Butylamine) | 1-Butyl-3-(4-isopropoxyphenyl)urea | Room temperature, rapid reaction |

| Primary Aromatic Amine (e.g., Aniline) | 1-(4-Isopropoxyphenyl)-3-phenylurea | Room temperature, rapid reaction |

| Secondary Amine (e.g., Diethylamine) | 1,1-Diethyl-3-(4-isopropoxyphenyl)urea | Room temperature, generally slower than with primary amines |

| Diamine (e.g., Hexamethylenediamine) | Polyurea | Bulk or solution polymerization, rapid reaction |

Reactivity with Other Active Hydrogen Species

Beyond alcohols and amines, the isocyanate group of this compound can react with a variety of other compounds containing active hydrogens, although these reactions are generally less common in polymer synthesis.

Thiols (Mercaptans): Thiols react with isocyanates to form thiocarbamates. The reactivity of thiols is generally intermediate between that of alcohols and amines.

Carboxylic Acids: The reaction of isocyanates with carboxylic acids can be complex. Initially, an unstable mixed anhydride (B1165640) is formed, which can then decompose to form an amide and carbon dioxide. This reaction pathway can be utilized for the synthesis of amides from isocyanates.

Polymerization and Oligomerization Phenomena

Under certain conditions, this compound can react with itself to form polymers and cyclic oligomers. These reactions are typically promoted by specific catalysts and elevated temperatures.

Self-Polymerization Mechanisms

The self-polymerization of isocyanates can proceed through various mechanisms, often leading to the formation of nylon-1 polymers (polyisocyanates). Anionic polymerization, initiated by strong bases, is a common method. The propagation involves the sequential addition of isocyanate monomers to the growing polymer chain. However, detailed studies on the controlled self-polymerization of this compound are not widely reported.

Cyclotrimerization to Form Isocyanurates

A significant side reaction, and in some cases a desired reaction, is the cyclotrimerization of isocyanates to form highly stable, six-membered isocyanurate rings. This reaction is catalyzed by a variety of compounds, including tertiary amines, phosphines, and certain metal salts.

The formation of isocyanurate crosslinks in polyurethane materials can significantly enhance their thermal stability and flame retardancy. The mechanism of cyclotrimerization is believed to proceed through a step-wise addition of three isocyanate molecules, initiated by the catalyst. While the general mechanism is understood for aryl isocyanates, specific kinetic and yield data for the cyclotrimerization of this compound would require dedicated experimental investigation.

Controlled Polymerization Strategies

Controlled polymerization of isocyanates is crucial for synthesizing polymers with well-defined architectures, predictable molecular weights, and narrow molecular weight distributions. Living anionic polymerization is the most prominent strategy for achieving this control. researchgate.netscispace.com However, the anionic polymerization of isocyanates presents a significant challenge: the highly reactive propagating chain end can attack the penultimate amide bond, leading to a back-biting reaction that forms cyclic trimers (isocyanurates), which terminates the chain growth. researchgate.netscispace.com

To overcome this, several strategies have been developed to stabilize the active chain end and suppress trimerization, thus achieving a "living" polymerization. These strategies typically involve the use of specific initiator systems and carefully controlled reaction conditions, such as very low temperatures (-98 °C). researchgate.netacs.org

Key strategies for the controlled polymerization of isocyanates include:

Dual Functional Initiators: Certain initiators, such as sodium benzanilide (Na-BA) and sodium diphenylamide (Na-DPA), serve a dual role. They not only initiate polymerization but also protect the propagating chain end, thereby preventing the trimerization side reaction. acs.org This allows for the synthesis of polymers with high yields and low polydispersity. acs.org

Use of Additives: The addition of common-ion salts, like sodium tetraphenylborate (NaBPh₄), can suppress the formation of unstable free amidate anions. This promotes propagation through more stable amidate ion pairs, leading to a termination-free process. researchgate.net

Catalytic Systems: Organotitanium(IV) compounds have been identified as effective catalysts for the coordination polymerization of isocyanates, offering another route to control the reaction. acs.orgacs.org

These living polymerization techniques enable the creation of well-defined polymers, including linear, block, and star architectures, with precise control over their molecular structure. researchgate.netscispace.com

Table 1: Initiator and Catalyst Systems for Controlled Isocyanate Polymerization

| System Type | Examples | Function | Reference |

|---|---|---|---|

| Dual Functional Initiators | Sodium benzanilide (Na-BA), Sodium diphenylamide (Na-DPA) | Initiates polymerization and protects the active chain end to prevent trimerization. | acs.org |

| Initiator with Additive | Sodium diphenylmethane (NaDPM) with Sodium tetraphenylborate (NaBPh₄) | The additive suppresses the formation of unstable free anions, stabilizing the propagating chain. | researchgate.net |

| Coordination Catalysts | Organotitanium(IV) compounds | Catalyze a coordination polymerization mechanism. | acs.orgacs.org |

Hydrolytic Stability and Degradation Mechanisms

The hydrolytic stability of isocyanates and the polyurethanes derived from them is a critical factor in their application, as reaction with water leads to degradation of the material.

Kinetics of Hydrolysis in Aqueous Environments

The hydrolysis of an isocyanate group (-NCO) proceeds through a two-step mechanism. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to yield a primary amine and carbon dioxide.

The kinetics of this process are significantly influenced by the chemical environment. The hydrolysis of aryl isocyanates, such as this compound, is generally faster than that of alkyl isocyanates. nih.gov The reaction is subject to general base catalysis. rsc.org Studies on phenyl isocyanate, a closely related compound, show that the uncatalysed reaction involves two water molecules, where one acts as a nucleophile and the other as a general base catalyst. rsc.org

The amine product can then react with another isocyanate molecule to form a urea linkage (R-NH-CO-NH-R), which is a common occurrence in polyurethane systems exposed to moisture.

Influence of Environmental Factors on Hydrolytic Pathways

Several environmental factors can influence the rate and pathway of hydrolysis for both the isocyanate monomer and the corresponding polyurethane.

pH: The pH of the aqueous environment has a significant effect. While the uncatalyzed reaction occurs with water, the presence of acids or bases can alter the hydrolysis rate. Research indicates that a lower pH can lead to a faster kinetic rate for isocyanate hydrolysis. researchgate.net For polyurethanes, acidic conditions are known to catalyze the hydrolysis of urethane linkages. psu.edu

Temperature: Increased temperature significantly accelerates the rate of hydrolysis. For polyurethane materials, elevated temperatures (e.g., 150-220°C) dramatically increase the extent of decomposition in the presence of water.

Isocyanate Structure: The structure of the isocyanate itself plays a role in its stability. Aromatic isocyanates are generally less hydrolytically stable than aliphatic ones. The electron-donating or withdrawing nature of substituents on the aromatic ring can influence the reactivity of the isocyanate group.

Table 2: Influence of Environmental Factors on Hydrolysis

| Factor | Effect on Isocyanate/Polyurethane Hydrolysis | Reference |

|---|---|---|

| pH | Lower pH can increase the kinetic rate of isocyanate hydrolysis. Acidic conditions can catalyze urethane bond cleavage. | researchgate.netpsu.edu |

| Temperature | Higher temperatures significantly accelerate the rate of hydrolysis and polymer degradation. | |

| Structure | Aromatic isocyanates are generally more susceptible to hydrolysis than aliphatic isocyanates. | nih.gov |

Thermal Decomposition and Pyrolysis Pathways

The thermal stability of polyurethanes is a key consideration for their use in various applications. When subjected to high temperatures, the urethane linkages and polymer backbone undergo decomposition through several competing pathways.

Depolymerization Mechanisms of Related Polyurethanes

The thermal degradation of polyurethanes is a complex process that generally begins at temperatures around 200°C. osti.govyoutube.com The primary decomposition mechanisms involve the scission of the urethane linkage, which is the thermally weakest point in the polymer chain. osti.gov

The main degradation pathways are:

Reversible Dissociation: The urethane bond cleaves to regenerate the original isocyanate and alcohol (polyol). This reaction is reported to initiate at temperatures between 150°C and 250°C. osti.govresearchgate.net This reversibility is the basis for some chemical recycling efforts.

Formation of Primary Amine: An irreversible reaction occurs via a six-membered transition state to produce a primary amine, an olefin (alkene), and carbon dioxide. osti.govresearchgate.net

Formation of Secondary Amine: A third pathway involves the scission of the urethane linkage to form a secondary amine and carbon dioxide. osti.govresearchgate.net

In recent years, targeted depolymerization strategies for chemical recycling have been developed. One such method uses an organoboron Lewis acid to depolymerize polyurethanes back to their constituent isocyanates under milder conditions (e.g., ~80°C), preventing their immediate reaction with the released polyol. acs.orgnih.govresearchgate.net Other chemical recycling methods like glycolysis, aminolysis, and hydrolysis use solvents and catalysts to break down the polymer into polyols and amines. google.com

Table 3: Primary Thermal Degradation Pathways of Urethane Linkages

| Pathway | Products | Temperature Range (°C) | Reversibility | Reference |

|---|---|---|---|---|

| 1. Dissociation | Isocyanate + Alcohol (Polyol) | 150 - 250 | Reversible | osti.govresearchgate.net |

| 2. Scission via 6-membered ring | Primary Amine + Alkene + CO₂ | > 215 | Irreversible | osti.govresearchgate.net |

| 3. Scission via 4-membered ring | Secondary Amine + CO₂ | > 215 | Irreversible | osti.govresearchgate.net |

Identification of Thermally Induced Decomposition Intermediates

The analysis of the volatile and semi-volatile compounds produced during thermal degradation provides insight into the decomposition mechanisms. Techniques such as Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry (TGA-FTIR-MS) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are used to identify these intermediates. daneshyari.commarquette.eduingenieria-analitica.com

Upon heating, the first volatile compounds released are often blowing agents or residual solvents. daneshyari.com As the temperature increases to the decomposition range (above 200°C), the urethane bonds begin to break. daneshyari.com

Commonly identified decomposition products include:

Isocyanates and Polyols: Resulting from the reversible dissociation of the urethane linkage. daneshyari.comanalytix.co.uk

Amines: Primary and secondary amines are formed from irreversible urethane scission. daneshyari.com

Carbon Dioxide: A major product from the decomposition of the carbamate (B1207046) group. osti.govdaneshyari.com

Alkenes and Alcohols: Formed from the degradation of the polyol segments of the polyurethane. daneshyari.com

Aromatic Compounds: For aromatic polyurethans, degradation can lead to the formation of various aromatic amines and other derivatives. mdpi.comresearchgate.net

Table 4: Common Intermediates Identified During Polyurethane Thermal Decomposition

| Compound Class | Specific Examples | Origin | Analytical Method | Reference |

|---|---|---|---|---|

| Isocyanates | Toluene (B28343) diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI) | Urethane bond dissociation | Py-GC/MS, TGA-FTIR-MS | daneshyari.comanalytix.co.uk |

| Alcohols/Polyols | 1,4-butanediol, Aliphatic ether alcohols | Urethane bond dissociation, Polyol chain degradation | Py-GC/MS, TGA-FTIR-MS | researchgate.netdaneshyari.com |

| Amines | Primary amines, Secondary amines, 4,4'-methylenedianiline | Urethane bond scission | TGA-FTIR-MS | daneshyari.com |

| Gaseous Products | Carbon Dioxide (CO₂) | Urethane bond scission | TGA-FTIR-MS | osti.govdaneshyari.com |

| Hydrocarbons | Alkenes (Olefins), Vinyl ethers | Urethane bond scission, Polyol chain degradation | TGA-FTIR-MS | daneshyari.com |

Chemo- and Regioselectivity Studies in Reactions Involving the this compound Moiety

The isocyanate group (-N=C=O) is a highly electrophilic functional group that readily reacts with a wide range of nucleophiles. This inherent reactivity is the foundation of polyurethane and polyurea chemistry. When a molecule contains multiple nucleophilic sites, the isocyanate can react preferentially with one site over another, a phenomenon known as chemoselectivity. Furthermore, if a nucleophilic functional group contains multiple reactive atoms, the isocyanate may selectively bond to one specific atom, which is referred to as regioselectivity. The study of these selective processes is crucial for the controlled synthesis of complex molecules and the minimization of unwanted side products.

For an aryl isocyanate such as this compound, the general order of reactivity with common nucleophiles is well-established: primary aliphatic amines react fastest, followed by secondary aliphatic amines, aromatic amines, primary alcohols, secondary alcohols, and phenols. This predictable reactivity hierarchy forms the basis for achieving chemoselectivity in reactions with polyfunctional molecules.

Detailed Research Findings

While specific studies focusing exclusively on the chemo- and regioselectivity of this compound are not extensively detailed in dedicated publications, the principles governing its reactivity can be thoroughly examined through analogous systems, particularly in the synthesis of complex pharmaceutical agents where selectivity is paramount. The synthesis of molecules such as Cariprazine, an antipsychotic drug, involves precursors with multiple nucleophilic centers, providing an excellent model to understand the selective reactions an aryl isocyanate would undergo.

Consider a key intermediate structure in complex syntheses, a diamine precursor like trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-ethyl}-cyclohexyl-amine . This molecule presents three distinct nucleophilic nitrogen atoms that could potentially react with an isocyanate:

A primary aliphatic amine (-NH₂) on the cyclohexyl ring.

A secondary aliphatic amine (N-1) within the piperazine ring, attached to the ethylcyclohexyl moiety.

A secondary aromatic-like amine (N-4) within the piperazine ring, directly attached to the electron-withdrawing 2,3-dichlorophenyl group.

Based on fundamental principles of organic chemistry, a clear hierarchy of reactivity with an electrophile like this compound can be predicted.

Chemoselectivity: The primary aliphatic amine is the most nucleophilic and least sterically hindered site. Therefore, it is expected to react significantly faster with the isocyanate than the two secondary amines of the piperazine ring. This high degree of chemoselectivity allows for the targeted formation of a urea linkage at the primary amine while leaving the secondary amines untouched, provided the reaction is performed under controlled conditions (e.g., low temperature, stoichiometric control of the isocyanate).

Regioselectivity: Within the piperazine ring, the two nitrogen atoms (N-1 and N-4) are not equivalent. The nitrogen atom N-4, attached to the dichlorophenyl group, is significantly less nucleophilic due to the electron-withdrawing inductive and resonance effects of the aromatic ring. Consequently, the N-1 nitrogen is more basic and reactive. Should the reaction conditions force a reaction with the piperazine moiety, this compound would selectively react at the N-1 position over the N-4 position.

These predicted outcomes are critical in multi-step syntheses to ensure the formation of the desired product and avoid the generation of complex isomeric mixtures. The formation of impurities often highlights a breakdown in selectivity. For instance, the documented formation of the impurity 1,3-bis((1r,4R)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)urea in related syntheses is a direct result of a lack of chemoselectivity, where an isocyanate or its equivalent reacts with the highly reactive primary amine of two separate precursor molecules pharmaffiliates.com. Controlling stoichiometry and reaction conditions is essential to favor the formation of the desired mono-adduct.

The following interactive table summarizes the predicted selectivity for the reaction of this compound with a polyfunctional amine precursor.

Interactive Data Table: Predicted Selectivity of this compound

| Nucleophilic Site ID | Functional Group Type | Location | Steric Hindrance | Electronic Effects | Predicted Reactivity Rank | Rationale |

| N-A | Primary Aliphatic Amine | Cyclohexyl Ring | Low | Alkyl group is electron-donating. | 1 (Most Reactive) | Highest nucleophilicity and lowest steric hindrance. |

| N-1 | Secondary Aliphatic Amine | Piperazine Ring | Medium | Attached to two alkyl groups. | 2 (Intermediate) | More sterically hindered and less nucleophilic than a primary amine. |

| N-4 | Secondary Aryl-like Amine | Piperazine Ring | Medium | Attached to an electron-withdrawing dichlorophenyl group. | 3 (Least Reactive) | Reduced nucleophilicity due to the strong electron-withdrawing effect of the aryl substituent. |

Control over reaction conditions is a key tool for modulating selectivity. In syntheses analogous to those for Cariprazine, the choice of solvent, temperature, and base can be optimized to ensure that the reaction occurs exclusively at the desired primary amine site nih.govgoogle.com. For example, carrying out the reaction at reduced temperatures would further enhance the kinetic preference for the most reactive nucleophile, minimizing side reactions with the less reactive secondary amines.

Advanced Analytical and Spectroscopic Characterization of 4 Isopropoxyphenyl Isocyanate and Its Derivatives

Chromatographic Separation Methodologies

Chromatography is a cornerstone for the analysis of isocyanates, enabling the separation of target analytes from complex matrices. astm.org The choice of technique depends on the volatility and polarity of the analyte and the specific requirements of the analysis.

Gas chromatography is suitable for volatile and thermally stable compounds. However, the direct analysis of highly reactive isocyanates like 4-isopropoxyphenyl isocyanate by GC is challenging. Therefore, analysis typically involves a derivatization step to create a more stable and less reactive compound. rsc.org

A common approach involves derivatizing the isocyanate with an amine or alcohol, followed by GC-MS analysis of the resulting urea (B33335) or urethane (B1682113). For instance, a method developed for diisocyanates involves hydrolysis to the corresponding diamines and subsequent derivatization with ethyl chloroformate for GC-MS analysis. mdpi.com This approach could be adapted for this compound, which would be hydrolyzed to 4-isopropoxyaniline (B1293747) before derivatization.

Key aspects of the GC-MS method include:

Derivatization: Reaction with a suitable agent to block the reactive isocyanate group.

Separation: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used to separate the derivatized analyte from other components.

Detection: Mass spectrometry provides both quantification and structural information based on the mass-to-charge ratio (m/z) and fragmentation patterns of the analyte. mdpi.com

Table 1: Illustrative GC-MS Conditions for Analysis of Derivatized Isocyanates

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separates components of the mixture based on boiling point and polarity. |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Transports the sample through the column. |

| Inlet Temperature | 250-280 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Initial temp 50-80°C, ramp to 280-300°C | Separates compounds with a wide range of boiling points. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for analyzing isocyanates. astm.orgrsc.org Similar to GC, a derivatization step is almost always employed to enhance stability and detectability.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase (typically a mixture of acetonitrile and/or methanol (B129727) with water). sielc.comscilit.com Derivatizing agents such as 1-(2-pyridyl)piperazine (1,2-PP) or di-n-butylamine (DBA) react with the isocyanate to form stable urea derivatives that can be readily analyzed. epa.gov These derivatives often contain a chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. scilit.com Coupling HPLC with mass spectrometry (LC-MS) provides even greater specificity and sensitivity. nih.gov

Table 2: Typical RP-HPLC Conditions for Derivatized this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1 M Ammonium Acetate Buffer (pH 6.2) epa.gov |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution, e.g., 30% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (ESI+) scilit.com |

| Injection Volume | 5-10 µL |

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages over HPLC, including faster separations and reduced solvent consumption. SFC can be an effective alternative for the analysis of isocyanate derivatives, particularly for chiral separations or for compounds that are challenging to analyze by conventional LC methods. The technique's unique selectivity can provide different elution orders compared to HPLC, aiding in compound confirmation.

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. frontiersin.orgnih.gov This capability makes it exceptionally useful for differentiating between isomers—molecules with the same mass but different structural arrangements. frontiersin.orgnih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful tool for the analysis of this compound, providing information on molecular weight, elemental composition, and structure. nih.gov It is often coupled with a chromatographic separation technique (GC-MS or LC-MS).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). escholarship.orgle.ac.uk This accuracy allows for the determination of the elemental formula of an ion, which is invaluable for confirming the identity of this compound derivatives and identifying unknown metabolites or degradation products. escholarship.org Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution.

Table 3: Theoretical Exact Masses for HRMS Analysis

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C10H11NO2 | 177.0790 |

| DBA Derivative | C18H30N2O2 | 306.2307 |

| 1,2-PP Derivative | C19H23N3O2 | 339.1947 |

Tandem Mass Spectrometry (MS/MS), also known as MS², is a technique used for structural elucidation. nih.govyoutube.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of derivatized this compound) is selected, subjected to fragmentation through Collision-Induced Dissociation (CID), and the resulting product ions are analyzed. nih.govyoutube.com The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification.

For a derivative of this compound, fragmentation would likely occur at the newly formed urea or urethane bond. For example, in the DBA derivative, a characteristic fragmentation would be the cleavage of the bond between the carbonyl carbon and the DBA nitrogen, leading to the formation of an ion corresponding to the original isocyanate structure or fragments thereof. Further fragmentation of the isopropoxyphenyl group could also be observed. This detailed structural information is crucial for confirming the identity of the analyte, especially in complex matrices. researchgate.netnih.gov

Table 4: Predicted MS/MS Fragmentation for a DBA Derivative of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|---|

| 307.2386 ([M+H]+) | 178.0868 | Loss of Di-n-butylamine (C8H19N) |

| 307.2386 ([M+H]+) | 136.0868 | Isopropoxyphenyl ion [C9H12O]+ |

| 307.2386 ([M+H]+) | 129.2381 | Di-n-butylamine ion [C8H20N]+ |

Molecular Spectroscopic Techniques

Molecular spectroscopy offers non-destructive methods to elucidate the structural features and functional groups of this compound. Each technique provides unique information, and together they form a powerful toolkit for detailed molecular characterization.

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. Both Infrared (IR) and Raman spectroscopy provide a unique "fingerprint" based on the vibrational modes of the chemical bonds.

For this compound, the most prominent and characteristic feature in its IR spectrum is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in a distinct region of the spectrum, generally between 2240 and 2280 cm⁻¹ spectroscopyonline.com. The high intensity of this peak is due to the large change in dipole moment associated with the -N=C=O stretch, making it an excellent diagnostic tool for confirming the presence of the isocyanate functionality and for quantitative analysis spectroscopyonline.com.

Raman spectroscopy, which relies on changes in polarizability, also detects the -N=C=O symmetric stretch, although it is often weaker than in the IR spectrum. However, Raman spectroscopy is particularly effective for identifying vibrations of the aromatic ring and the C-C backbone, which are often strong scatterers nih.govpaint.org. The combination of IR and Raman provides a more complete vibrational profile of the molecule. Key vibrational modes for this compound are detailed in the table below.

Table 1: Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| -N=C=O Asymmetric Stretch | IR | 2240 - 2280 | Strong, Sharp | Highly characteristic group frequency for isocyanates spectroscopyonline.comremspec.com. |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak | |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium | From the isopropoxy group. |

| Aromatic C=C Stretch | IR, Raman | 1580 - 1620, 1470-1500 | Medium to Strong | Vibrations from the phenyl ring researchgate.net. |

| C-O-C Asymmetric Stretch | IR | 1200 - 1280 | Strong | Characteristic of aryl-alkyl ethers. |

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the isopropoxy group and the aromatic protons. The two methyl groups of the isopropoxy moiety are equivalent and appear as a doublet, while the single methine proton appears as a septet due to coupling with the six methyl protons. The protons on the benzene (B151609) ring exhibit a characteristic AA'BB' splitting pattern, typical of 1,4-disubstituted aromatic systems.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The isocyanate carbon (-NCO) is highly deshielded and appears at a characteristic downfield chemical shift. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-donating isopropoxy group and the electron-withdrawing isocyanate group. Specific assignments can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Isopropyl -CH₃ | ~1.35 | Doublet | 6H | |

| Aromatic H (ortho to -OⁱPr) | ~6.90 | Doublet (AA'BB') | 2H | |

| Aromatic H (ortho to -NCO) | ~7.25 | Doublet (AA'BB') | 2H | |

| Isopropyl -CH | ~4.60 | Septet | 1H | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Isopropyl -CH₃ | ~22.0 | |||

| Isopropyl -CH | ~70.5 | |||

| Aromatic C (ortho to -OⁱPr) | ~115.5 | |||

| Aromatic C (ortho to -NCO) | ~126.0 | |||

| Aromatic C (ipso to -NCO) | ~125.0 | |||

| Isocyanate -NCO | ~130.0 | Based on data for phenyl isocyanate chemicalbook.com. |

Note: Chemical shifts are estimated based on standard substituent effects in deuterated chloroform (CDCl₃).

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. For aromatic compounds like this compound, the primary absorptions arise from π → π* transitions within the benzene ring. The presence of substituents on the ring—the electron-donating isopropoxy group and the isocyanate group—alters the energy of these transitions and thus the wavelength of maximum absorbance (λmax). These substituents act as auxochromes and chromophores, respectively, often causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Notes |

|---|---|---|

| π → π* | ~230 | Corresponds to the primary benzene band (E-band). |

Note: λmax values are estimated based on data for substituted aromatic compounds in a non-polar solvent like hexane.

The high reactivity of the isocyanate group makes in-situ monitoring essential for studying reaction kinetics and mechanisms in real-time. Techniques like ReactIR, which utilize a probe-based Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer, are ideal for this purpose mt.com.

By inserting an ATR probe directly into the reaction vessel, spectra can be recorded continuously throughout a chemical process without the need for sampling mt.com. For reactions involving this compound, the progress can be precisely tracked by monitoring the decrease in the intensity of the strong, sharp -N=C=O peak around 2270 cm⁻¹ remspec.comresearchgate.net. Simultaneously, the appearance of new peaks, such as the urethane carbonyl (~1700 cm⁻¹) or urea carbonyl (~1640 cm⁻¹) bands, can be monitored to track product formation. This provides invaluable data on reaction initiation, conversion rates, endpoint determination, and the potential formation of transient intermediates mt.com.

Derivatization Strategies for Enhanced Analytical Performance

The high reactivity of isocyanates can make their direct analysis challenging, especially at trace levels or in complex matrices. Derivatization is a common strategy to convert the reactive isocyanate into a stable, easily quantifiable compound, thereby enhancing analytical performance.

A widely used and effective derivatizing agent for isocyanates is a secondary amine, with di-n-butylamine (DBA) being a prominent example uu.nl. The reaction between an isocyanate and DBA is rapid and quantitative, yielding a stable urea derivative. This process is crucial for applications such as monitoring airborne isocyanate exposure or quantifying residual monomers in polymers nih.govresearchgate.net.

The resulting 1-(4-isopropoxyphenyl)-3,3-dibutylurea is significantly less reactive and more stable than the parent isocyanate. This stability facilitates sample handling, storage, and analysis. The urea derivative is well-suited for analysis by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS) uu.nlnih.govresearchgate.net. The bulky butyl groups on the derivative often improve its chromatographic properties and solubility in common mobile phases nih.govresearchgate.net. This strategy allows for the reliable quantification of this compound at very low concentrations.

Optimization of Derivatization Protocols for Reactive Species

The derivatization of reactive species, particularly primary and secondary amines, with this compound is a critical step for their stabilization and subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC). The isocyanate group (-NCO) readily reacts with the nucleophilic amine group (-NH₂) to form a stable urea derivative, which can be easily detected. rsc.org Optimization of this process is paramount to ensure quantitative conversion, minimize side reactions, and achieve maximum sensitivity. sigmaaldrich.com

Several key parameters influence the efficiency of the derivatization reaction. These include the choice of solvent, reaction temperature, reaction time, and the use of catalysts.

Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. researchgate.net Aprotic solvents of varying polarity, such as acetonitrile, toluene (B28343), or dimethylformamide (DMF), are commonly employed. The optimal solvent system is one that fully solubilizes both the analyte and this compound while facilitating the reaction kinetics. For instance, a mixture of acetonitrile and dimethyl sulfoxide is often used to redissolve extracted and derivatized isocyanates before HPLC analysis. epa.gov

Reaction Temperature and Time: The derivatization reaction is typically rapid. However, the optimal temperature and duration must be determined to ensure the reaction goes to completion without causing degradation of the analyte or the resulting derivative. Studies on similar isocyanate reactions show that temperatures ranging from room temperature to 60°C for 15 to 40 minutes are often sufficient. sigmaaldrich.comwiley.comscielo.br

Catalysts: While the reaction between an isocyanate and an amine is often spontaneous, catalysts can be employed to accelerate the reaction, especially with less reactive amines. umn.edu Tertiary amines, such as triethylamine (TEA), or organotin compounds like dibutyltin dilaurate (DBTDL) can be used, although their necessity must be evaluated on a case-by-case basis to avoid interference with the subsequent analysis. researchgate.net

Analytical Monitoring: HPLC coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the standard for analyzing the resulting urea derivatives. scilit.comrsc.org A UV detector is commonly set at a wavelength around 240-254 nm to detect the aromatic structure of the derivative. rsc.orgrsc.org The optimization process involves injecting aliquots of the reaction mixture at different time points to monitor the formation of the product and the disappearance of the starting material, thereby determining the optimal reaction conditions.

The following table summarizes the key parameters and their typical ranges for optimizing the derivatization of amines with an isocyanate like this compound for HPLC-UV analysis.

| Parameter | Typical Range/Options | Purpose in Optimization |

| Solvent | Acetonitrile, Toluene, Dichloromethane, Acetonitrile/DMSO mixtures | To ensure complete solubility of reactants and facilitate reaction kinetics. researchgate.netepa.gov |

| Temperature | 20°C - 60°C | To achieve complete reaction in a minimal time without derivative degradation. scielo.br |

| Time | 10 - 40 minutes | To ensure the derivatization reaction reaches completion for quantitative analysis. scielo.br |

| Catalyst | Tertiary Amines (e.g., TEA), Organotin compounds (e.g., DBTDL) | To increase the reaction rate, particularly for less reactive or hindered amines. researchgate.net |

| Molar Ratio | Excess of derivatizing agent | To drive the reaction to completion and ensure all analyte is converted. |

| Analytical Method | HPLC with UV (240-254 nm) or MS/MS detection | To separate and quantify the stable urea derivative formed. rsc.orgrsc.org |

Thermal Analysis Techniques beyond Decomposition

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. While often used to study decomposition, these methods also provide valuable information about material stability, phase transitions, and composition of materials derived from this compound, such as polyurethanes and polyureas.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. youtube.comyoutube.com It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). researchgate.net For polymers derived from this compound, TGA provides critical data on their operational temperature limits and degradation behavior.

A typical TGA experiment generates a curve of mass versus temperature. From this curve, several key parameters are extracted:

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability. youtube.com

Temperature of Maximum Degradation Rate (T_max): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve.

Residual Mass: The percentage of the initial mass remaining at a specific high temperature, which can indicate the formation of a stable char or the presence of inorganic fillers. youtube.com

For polyurethanes, thermal degradation is a multi-step process. The first stage, often occurring between 170°C and 250°C, typically corresponds to the dissociation of the urethane linkage. osti.govresearchgate.net Subsequent stages at higher temperatures involve the degradation of the polyol and isocyanate components. researchgate.net The thermal stability of such polymers is influenced by the chemical structure of both the isocyanate and the polyol used in their synthesis. bohrium.com The presence of the isopropoxy group in this compound-based polymers would influence their specific degradation profile.

The following table presents hypothetical TGA data for polyurethane materials synthesized with different isocyanates to illustrate how structure affects thermal stability.

| Polymer Sample | Isocyanate Component | T_onset (°C) | T_max (°C) | Residual Mass at 600°C (%) |

| PU-A | Aromatic Diisocyanate (e.g., MDI) | ~310 | ~360 | ~15 |

| PU-B | Aliphatic Diisocyanate (e.g., HDI) | ~280 | ~330 | ~10 |

| PU-C (Hypothetical) | This compound-based | ~300 | ~350 | ~18 |

This data illustrates that aromatic isocyanates generally impart higher thermal stability than aliphatic ones. The addition of functional groups can also alter the degradation pathway and char formation, as suggested for the hypothetical PU-C. mdpi.com

Microscopic and Morphological Characterization of Related Materials

The macroscopic properties of polymers derived from this compound, such as polyurethanes and polyureas, are intrinsically linked to their microscopic structure and morphology. nih.gov Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are essential for visualizing the micro- and nanostructure of these materials.

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface topography and cellular structure of materials. mdpi.com For polyurethane foams, SEM analysis reveals critical morphological features such as cell size, cell shape, and the degree of cell openness (open vs. closed cells). researchgate.netnih.gov These characteristics directly influence the foam's mechanical properties, such as its compressive strength and flexibility, as well as its thermal and acoustic insulation capabilities. nih.gov For instance, SEM images can show that changes in processing parameters, like the isocyanate index, lead to different cell structures, from uniform and closed-cell to irregular and open-cell morphologies. researchgate.net

The table below summarizes the application of different microscopy techniques for characterizing materials related to this compound.

| Microscopy Technique | Information Obtained | Relevance to Material Properties |

| Scanning Electron Microscopy (SEM) | Cell size, cell distribution, strut thickness, surface texture of foams and coatings. mdpi.comresearchgate.net | Determines mechanical strength, density, and insulation properties of foams. nih.gov |

| Transmission Electron Microscopy (TEM) | Internal morphology of composite materials, distribution of nanoparticles. | Elucidates the dispersion of fillers and their interface with the polymer matrix. |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography, visualization of hard and soft segment microphase separation. scientific.net | Explains the relationship between nanostructure and elastomeric/mechanical properties. |

| Light Microscopy | General cellular structure, larger-scale defects, bubble and strut dimensions in foams. mdpi.com | Provides a macroscopic overview of foam quality and structure. |

By employing these advanced analytical and characterization techniques, a comprehensive understanding of this compound and its derivative materials can be achieved, facilitating the development of polymers with tailored properties for specific applications.

Computational and Theoretical Studies of 4 Isopropoxyphenyl Isocyanate

Quantum Chemical Investigations

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and PropertiesDensity Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density.nih.govresearchgate.netpreprints.orgresearchgate.netFor 4-Isopropoxyphenyl isocyanate, a DFT analysis would calculate key electronic properties. These calculations would help in understanding how the electron-donating isopropoxy group at the para position influences the electron distribution across the phenyl ring and the highly reactive isocyanate group.

Hypothetical Data Table Based on DFT Principles: The following table illustrates the type of data a DFT study on this compound and related compounds would typically generate. The values are conceptual and not based on actual published research for this specific molecule.

| Property | Phenyl Isocyanate (Reference) | This compound (Expected Trend) | Description |

| Dipole Moment (Debye) | ~2.3 D | > 2.3 D | Measures the molecule's overall polarity. The isopropoxy group would likely increase polarity. |

| Mulliken Charge on NCO Carbon | Positive (+) | Less Positive (+) | Indicates the electrophilicity of the carbon atom. The electron-donating substituent would slightly reduce its positive charge. |

| HOMO-LUMO Energy Gap (eV) | ~5.0 eV | < 5.0 eV | Represents the energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. A smaller gap suggests higher reactivity. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the energetic landscape of a chemical reaction, identifying the most likely pathways from reactants to products.

Prediction of Reaction Pathways and Energy BarriersBy calculating the energies of reactants, transition states, intermediates, and products, computational models can predict the most favorable reaction pathway.chemrxiv.orgThe energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For this compound reacting with an alcohol to form a urethane (B1682113), these calculations could compare different potential mechanisms (e.g., direct addition vs. catalyzed pathways) and quantify their respective energy barriers.researchgate.netnih.gov

Hypothetical Data Table for Reaction Energy Barriers: This table illustrates the kind of results that would be generated from modeling the reaction of an isocyanate with an alcohol. The values are for the related phenyl isocyanate system and serve as an example.

| Reaction Pathway | Reactant Complex (RC) | Transition State (TS) | Product Complex (PC) | Activation Energy (TS - RC) (kJ/mol) |

| Phenyl Isocyanate + Methanol (B129727) mdpi.com | 0.0 | +115.9 | -132.2 | 115.9 |

| Phenyl Isocyanate + Methanol (Catalyzed) | 0.0 | Lower than uncatalyzed | Lower than uncatalyzed | < 115.9 |

Computational Prediction of Spectroscopic Properties

Computational chemistry serves as a powerful tool for predicting the spectroscopic profile of molecules like this compound. By simulating various spectra, researchers can gain a detailed understanding of the molecule's electronic and vibrational states.

Simulation of Vibrational (IR, Raman) Spectra

The vibrational spectra of this compound can be simulated using quantum chemical calculations, primarily through Density Functional Theory (DFT). The process begins with the optimization of the molecule's geometric structure to find its lowest energy state. Following this, vibrational frequency calculations are performed.

Methodologies such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly employed for this purpose. nih.gov These calculations yield the harmonic vibrational frequencies, which correspond to the distinct vibrational modes of the molecule. The output also includes infrared intensities and Raman activities, which are crucial for interpreting the appearance of a spectrum. researchgate.net

For a comprehensive analysis, a Potential Energy Distribution (PED) calculation is often carried out. researchgate.netnih.gov PED analysis helps in assigning the calculated frequencies to specific molecular motions, such as the characteristic N=C=O asymmetric stretching, C-H bending, or aromatic ring vibrations. researchgate.net This detailed assignment is essential for accurately interpreting experimental IR and Raman spectra. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| N=C=O Asymmetric Stretch | ~2270 | High | Moderate |

| Aromatic C=C Stretch | ~1600 | Moderate | High |

| Aromatic C-H Stretch | ~3100 | Low | Moderate |

| Isopropyl C-H Stretch | ~2980 | Moderate | Moderate |

Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for structure elucidation. nih.govnih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach used in conjunction with DFT for calculating NMR isotropic magnetic shielding constants. nih.govrsc.org

Similar to vibrational analysis, the process starts with a geometry optimization of the molecule, often including a solvent model to better replicate experimental conditions. nih.govunifr.ch Subsequently, the GIAO calculation is performed on the optimized structure using functionals like B3LYP or specially parameterized ones such as WP04. unifr.chidc-online.com The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. These theoretical predictions can aid in the assignment of complex experimental NMR spectra. rsc.orgidc-online.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isocyanate Carbon | - | ~125 |

| Aromatic C-O | - | ~155 |

| Aromatic C-NCO | - | ~128 |

| Aromatic CH (ortho to O) | ~6.9 | ~118 |

| Aromatic CH (ortho to NCO) | ~7.2 | ~120 |

| Isopropyl CH | ~4.5 | ~70 |

Calculation of Electronic Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic absorption properties of molecules, which are observed via UV-Vis spectroscopy. ekb.eg This method calculates the vertical excitation energies from the ground state to various excited states, corresponding to the absorption of light. arxiv.org

The calculation, typically using functionals like B3LYP or CAM-B3LYP with an appropriate basis set, provides the excitation energies (often converted to wavelength in nm), oscillator strengths (which relate to the intensity of the absorption band), and the molecular orbitals involved in the electronic transition (e.g., HOMO to LUMO). arxiv.orgresearchgate.netrsc.org Such analyses can identify the nature of the transitions, such as π → π* or n → π*. rsc.org These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic structure of the molecule. researchgate.net

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280 | 0.15 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | ~245 | 0.40 | HOMO-1 → LUMO (π → π*) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and rotates. nih.govtaylorfrancis.com

MD simulations are also used to study intermolecular interactions in condensed phases. By simulating a collection of this compound molecules, one can analyze radial distribution functions to understand the liquid structure and calculate properties like binding energies to predict how these molecules interact with each other or with other chemical species, such as polymers in the formation of polyurethanes. mdpi.com

Environmental Transformation and Abiotic/biotic Degradation Pathways of 4 Isopropoxyphenyl Isocyanate

Abiotic Environmental Degradation Processes

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For 4-Isopropoxyphenyl isocyanate, the primary abiotic degradation routes are expected to be hydrolysis and, to a lesser extent, photodegradation.

Isocyanates are known to be reactive towards nucleophiles, including water. The hydrolysis of this compound is anticipated to be a significant degradation pathway in aqueous environments.

Aryl isocyanates, in general, hydrolyze significantly faster than alkyl isocyanates. nih.gov Therefore, this compound is expected to hydrolyze relatively quickly in water. The hydrolysis half-life of phenyl isocyanate in water has been reported to range from 20 seconds to 75.5 minutes, and it is anticipated that this compound would have a comparable hydrolysis rate. nih.gov

Table 1: Expected pH-Dependency of this compound Hydrolysis

| pH Condition | Expected Relative Rate of Hydrolysis | Predominant Mechanism |

| Acidic | Slower | Neutral hydrolysis, potential for acid catalysis (less common for aryl isocyanates) |

| Neutral | Moderate | Uncatalyzed reaction with water |

| Basic | Faster | Base-catalyzed hydrolysis |

This table is based on the general behavior of aryl isocyanates and is intended to be illustrative.

The hydrolysis of an isocyanate group (-NCO) proceeds through an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. In the case of this compound, the expected primary hydrolysis products are 4-isopropoxyaniline (B1293747) and carbon dioxide.

In the presence of unreacted this compound, the newly formed 4-isopropoxyaniline can further react to form a substituted urea (B33335), specifically 1,3-bis(4-isopropoxyphenyl)urea. This secondary reaction can be significant, especially in conditions where the concentration of the isocyanate is high. nih.govresearchgate.net

Table 2: Potential Hydrolysis Products of this compound

| Reactant | Product | Reaction Type |

| This compound + Water | 4-Isopropoxyaniline + Carbon Dioxide | Primary Hydrolysis |

| This compound + 4-Isopropoxyaniline | 1,3-bis(4-isopropoxyphenyl)urea | Secondary Reaction |

Photodegradation involves the breakdown of a chemical by light energy. The susceptibility of a compound to photodegradation depends on its ability to absorb light in the solar spectrum (wavelengths >290 nm).

For a compound to undergo direct photolysis, it must contain chromophores that absorb light at wavelengths present in sunlight. Phenyl isocyanate, a structurally similar compound, does not possess chromophores that absorb light at wavelengths greater than 290 nm. nih.gov Consequently, it is not expected to be susceptible to direct photolysis by sunlight. nih.gov It is highly probable that this compound, with a similar aromatic structure, also does not absorb significantly in the solar-relevant UV region and, therefore, is unlikely to undergo direct photolysis.

Photoinduced reactions, or indirect photolysis, involve the degradation of a compound by reactive species generated by other light-absorbing substances (photosensitizers) in the environment, such as humic acids or nitrate. While this pathway is theoretically possible, the rapid hydrolysis of this compound likely outcompetes any significant photodegradation processes in aqueous environments.

The isocyanate group itself does not act as a significant chromophore for absorbing solar radiation. The photochemical stability of this compound is primarily determined by the phenyl ring system. As mentioned, the benzene (B151609) ring does not absorb light at wavelengths greater than 290 nm. The presence of the isopropoxy substituent is not expected to shift the absorption spectrum significantly into the solar region to induce direct photolysis. Therefore, this compound is expected to be photochemically stable with respect to direct solar radiation.

Photodegradation Mechanisms under Simulated and Natural Light Conditions

Biotic Environmental Degradation Processes

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. The isocyanate group (-N=C=O) is highly reactive and readily undergoes hydrolysis in the presence of water to form a carbamic acid, which is unstable and decomposes to an amine (4-isopropoxyaniline) and carbon dioxide. This initial abiotic hydrolysis is a crucial step that precedes microbial degradation of the resulting aromatic amine.

In soil and aquatic environments, microorganisms are capable of utilizing a wide range of organic compounds as sources of carbon and energy. The degradation of aromatic compounds typically proceeds through a series of enzymatic reactions that break down the complex structure into simpler, less toxic substances.

Research on propoxur has shown that certain soil bacteria, such as Arthrobacter sp. and Pseudomonas sp., can degrade this compound. tandfonline.comnih.govresearchgate.net The initial and key step in the microbial degradation of propoxur is the hydrolysis of the carbamate (B1207046) bond to yield 2-isopropoxyphenol and methylamine. researchgate.net This suggests that this compound would first hydrolyze to 4-isopropoxyaniline, which would then be susceptible to further microbial attack. The subsequent degradation of 4-isopropoxyaniline would likely involve hydroxylation of the aromatic ring, followed by ring cleavage, ultimately leading to the formation of simpler aliphatic compounds that can be incorporated into central metabolic pathways.

The rate of microbial degradation in soil and aquatic ecosystems is influenced by several factors, including temperature, pH, moisture content, and the presence of a microbial population adapted to degrading such compounds.

Table 1: Potential Microbial Degradation of this compound in Environmental Systems (Inferred from Propoxur Data)

| Environmental Compartment | Key Processes | Potential Degrading Microorganisms (Inferred) | Primary Intermediate (Inferred) |

| Soil | Hydrolysis, Microbial Metabolism | Arthrobacter sp., Pseudomonas sp. | 4-Isopropoxyaniline |

| Aquatic Ecosystems | Hydrolysis, Biodegradation | Bacteria, Fungi | 4-Isopropoxyaniline |

The biodegradation of compounds like this compound is mediated by specific enzymes produced by microorganisms. Based on the degradation of analogous carbamate pesticides, hydrolases are the key enzymes responsible for the initial breakdown of the molecule.

For carbamates, enzymes such as carbamate hydrolases or esterases catalyze the cleavage of the carbamate or ester bond. researchgate.netnih.govepa.gov In the case of this compound, a similar enzymatic hydrolysis of the isocyanate group or its immediate hydrolysis product (the carbamic acid) would be expected. While the isocyanate group's high reactivity with water means abiotic hydrolysis is significant, enzymatic catalysis can accelerate this process, particularly within microbial cells or biofilms.

Following the initial hydrolysis to 4-isopropoxyaniline, a different set of enzymes, such as monooxygenases and dioxygenases, would be involved in the subsequent degradation of the aromatic ring. These enzymes are responsible for introducing hydroxyl groups onto the aromatic ring, making it susceptible to cleavage.

Table 2: Key Enzymes Potentially Involved in the Biodegradation of this compound (Inferred)

| Enzyme Class | Potential Role in Degradation Pathway | Substrate (Inferred) | Product (Inferred) |

| Hydrolases | Hydrolysis of the isocyanate group or its derivatives | This compound / Carbamic acid intermediate | 4-Isopropoxyaniline + CO2 |

| Monooxygenases | Hydroxylation of the aromatic ring | 4-Isopropoxyaniline | Hydroxylated intermediates |

| Dioxygenases | Cleavage of the aromatic ring | Hydroxylated aromatic intermediates | Aliphatic acids |

Thermal Degradation in Environmental Contexts (e.g., Incineration Byproducts)

Thermal degradation, such as through incineration, is a common method for the disposal of chemical waste. However, the high temperatures involved can lead to the formation of various, often hazardous, byproducts, especially in cases of incomplete combustion.

When heated to decomposition, this compound is expected to release toxic fumes. nih.gov The thermal degradation of the related compound propoxur is known to produce toxic fumes of methyl isocyanate and nitrogen oxides. inchem.org By analogy, the thermal decomposition of this compound would likely generate isocyanic acid, carbon monoxide, carbon dioxide, and oxides of nitrogen.

Incineration is a controlled combustion process designed to destroy hazardous waste. For pesticides and related chemical waste, incineration should be carried out at high temperatures (typically above 1000°C) with sufficient residence time to ensure complete destruction. scirp.org However, improper incineration conditions can lead to the formation of products of incomplete combustion (PICs), which may include toxic and persistent organic pollutants such as dioxins, particularly if chlorine is present in the waste stream. beyondpesticides.org

Table 3: Potential Thermal Degradation and Incineration Byproducts of this compound

| Process | Conditions | Potential Byproducts |

| Thermal Decomposition | Heating to decomposition | Isocyanic acid, Carbon monoxide, Carbon dioxide, Oxides of Nitrogen (NOx) |

| Incineration | Incomplete combustion | Products of incomplete combustion (PICs), potentially including polycyclic aromatic hydrocarbons (PAHs) and other toxic compounds |

| Incineration | Complete combustion | Carbon dioxide, Water, Nitrogen gas |

Applications of 4 Isopropoxyphenyl Isocyanate in Advanced Materials Science and Chemical Synthesis

Utilization in Polyurethane and Polyurea System Development

Isocyanates are a cornerstone in the synthesis of polyurethanes and polyureas due to the high reactivity of the isocyanate group (-N=C=O) with active hydrogen compounds like alcohols and amines. pinnaclewest.netisomat.euthepolyureacompany.com Polyurethanes are formed from the reaction of isocyanates with polyols, while polyureas are derived from the reaction with polyamines. pinnaclewest.netthepolyureacompany.comyoutube.com The properties of the resulting polymer are heavily influenced by the structure of the isocyanate and the polyol or polyamine used. mdpi.commdpi.com

Monomer in the Synthesis of Specialty Polymers

In polymer synthesis, the functionality of a monomer (the number of reactive sites) is critical. Di- or poly-functional isocyanates, such as Methylene (B1212753) Diphenyl Diisocyanate (MDI) or Toluene (B28343) Diisocyanate (TDI), are used to build the long, cross-linked chains that form the backbone of polyurethane and polyurea elastomers and coatings. thepolyureacompany.combasf.com

4-Isopropoxyphenyl isocyanate, being a monofunctional isocyanate, would not be used to form the primary polymer backbone. Instead, its role in specialty polymer synthesis would be as a chain-terminating or end-capping agent. By reacting with the end of a growing polymer chain, it would control the molecular weight and modify the surface properties of the final polymer. The isopropoxyphenyl group could be introduced to impart specific characteristics such as hydrophobicity, altered solubility, or modified thermal properties.

Formation of Reactive Prepolymers for Polymeric Networks

Prepolymers are intermediate molecules formed by reacting a molar excess of an isocyanate with a polyol or polyamine. tri-iso.compluskim.com This process results in a larger molecule with reactive isocyanate groups at its terminals. tri-iso.comepo.org These NCO-terminated prepolymers are a key component in many polyurethane systems, offering advantages in handling and processing compared to highly reactive monomers. pluskim.comlanxess.com